(Methanesulfonyl)acetaldehyde

Description

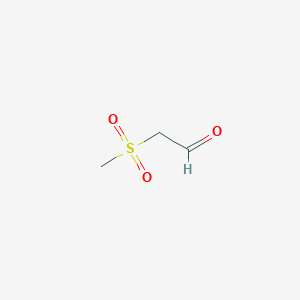

Structure

3D Structure

Properties

CAS No. |

13154-68-2 |

|---|---|

Molecular Formula |

C3H6O3S |

Molecular Weight |

122.15 g/mol |

IUPAC Name |

2-methylsulfonylacetaldehyde |

InChI |

InChI=1S/C3H6O3S/c1-7(5,6)3-2-4/h2H,3H2,1H3 |

InChI Key |

QAKXPQSVKFRFHD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Methanesulfonyl Acetaldehyde and Its Analogues

Direct Synthesis of (Methanesulfonyl)acetaldehyde

The direct formation of the α-sulfonyl aldehyde structure can be approached through several established and recently developed routes.

Traditional methods for the synthesis of α-sulfonyl aldehydes and their ketone analogues often rely on multi-step sequences. A common approach involves the thioalkylation of a suitable precursor followed by oxidation of the resulting sulfide (B99878) to the corresponding sulfone rsc.org. Another established pathway is the reaction of a pre-formed enolate or a more stable enamine equivalent with a sulfonylating agent, such as a sulfonyl fluoride (B91410), often requiring cryogenic conditions to control reactivity rsc.org. These methods, while effective, can sometimes be limited by the availability of starting materials, harsh reaction conditions, and the generation of stoichiometric byproducts.

Recent research has focused on developing more direct and efficient methods for the synthesis of α-sulfonyl aldehydes.

A significant advancement is the use of copper catalysis for the oxidative coupling of secondary aldehydes with sulfinate salts. This method directly forms the α-sulfonyl aldehyde by using manganese(IV) oxide (MnO₂) as an oxidant, with an acidic co-solvent like acetic acid being crucial to modulate the oxidant's potential rsc.org. This approach avoids the need for pre-functionalized substrates and proceeds under relatively mild conditions rsc.org. The proposed mechanism may involve either the direct attack of a sulfonyl radical on an enolate intermediate or a dual ionic/radical pathway rsc.org.

Another area of innovation is the application of N-heterocyclic carbene (NHC) organocatalysis. While initially developed for the synthesis of α-sulfonyl ketones, the principles are relevant for α-sulfonyl aldehyde synthesis. This strategy involves the NHC-catalyzed radical-mediated sulfonyl methylation of aldehydes organic-chemistry.orgresearchgate.net. The process utilizes an NHC-bound Breslow intermediate, which undergoes a single-electron transfer (SET) to reduce an α-iodosulfone. The subsequent radical-radical coupling affords the target α-sulfonyl carbonyl compound under metal-free conditions organic-chemistry.org.

Preparation of Key Methanesulfonyl-Containing Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its core components: the methanesulfonyl group and the acetaldehyde (B116499) moiety.

Methanesulfonamide (B31651) and its derivatives are fundamental precursors for introducing the methanesulfonyl group. The most prevalent synthetic route involves the reaction of methanesulfonyl chloride with an appropriate amine, such as ammonia (B1221849) or a primary alkylamine, to yield the corresponding sulfonamide. chemicalbook.comgoogle.com.

chemicalbook.comgoogle.comnih.gov| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride, Methylamine | EtOH, 0-20 °C, 16 h | N-methylmethanesulfonamide | 82% | |

| Methanesulfonyl chloride, Amine (general) | Nitroalkane (diluent), 50-80 °C | Methane sulfonamide or derivative | Up to 96% | |

| 2-Amino-acetophenone, Methanesulfonyl chloride | Et3N, acetone (B3395972)/H2O | N-(2-oxo-2-phenylethyl)methanesulfonamide | 60% (over 2 steps) |

Acetaldehyde is a challenging reagent to handle directly in many synthetic applications due to its high volatility (boiling point: 21 °C) and propensity to undergo self-condensation reactions ethz.ch. Consequently, chemists often employ "masked" acetaldehyde equivalents, which are more stable precursors that can be converted to the acetaldehyde functionality at a later stage.

These equivalents include:

Acetals : Compounds like 2-thiobenzoylacetaldehyde diethylacetal serve as stable intermediates that protect the aldehyde functionality. google.com

Silyl (B83357) Enol Ethers : (Z)-2-trimethylsiloxyvinyllithium has been synthesized as a nucleophilic acetaldehyde equivalent, allowing for controlled C-C bond formation. acs.org

Vinyl Ethers : Ethylene (B1197577) glycol mono-vinyl ether can act as a protected acetaldehyde enolate equivalent in transition metal-catalyzed reactions. ethz.ch

For reactions where acetaldehyde is used more directly, aqueous solutions are often employed to improve handling and safety. For instance, iridium-catalyzed enantioselective α-allylation has been successfully performed using aqueous acetaldehyde solutions ethz.ch.

Stereoselective and Chemoselective Considerations in α-Sulfonyl Aldehyde Synthesis

While this compound itself is achiral, the synthesis of its substituted analogues often requires careful control of stereochemistry and chemoselectivity.

Stereoselectivity is crucial when creating chiral centers adjacent to the sulfonyl aldehyde group. Several methodologies have been developed to address this challenge in related systems. For example, a stereoselective method for synthesizing trans-2,3-disubstituted 2,3-dihydropyrroles has been developed using N-sulfonyl-1,2,3-triazoles, which generate α-imino rhodium carbene complexes that react with α,β-unsaturated aldehydes. organic-chemistry.orgnih.govacs.org Similarly, the stereoselective synthesis of syn-configured α-amino β-oxy ketones can be achieved via a Mukaiyama aldol (B89426) reaction of α-amino silyl enol ethers, which are themselves derived from 1-sulfonyl-1,2,3-triazoles rsc.org. These examples highlight how the sulfonyl group can be incorporated into complex, stereodefined molecules.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of α-sulfonyl aldehyde synthesis, this could involve selectively forming the C-S bond without affecting other sensitive parts of the molecule. A method for synthesizing β-keto sulfones directly from ketones demonstrates high chemoselectivity for sulfonylation at the α-carbon over reaction at a hydroxyl group researchgate.net. Furthermore, in subsequent reactions of the synthesized α-sulfonyl aldehyde, selective transformations are key. For instance, MgCl₂-catalyzed reductions can chemoselectively reduce aldehydes and ketones, which is useful when multiple carbonyl groups are present in a molecule sioc-journal.cn.

Reactivity Profiles and Mechanistic Investigations of Methanesulfonyl Acetaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety in (Methanesulfonyl)acetaldehyde

The aldehyde functional group in this compound possesses a dual reactivity profile, capable of reacting with both electrophiles and nucleophiles. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the oxygen atom, making it an electrophilic center susceptible to attack by nucleophiles. gauthmath.com Conversely, the oxygen atom, with its lone pairs of electrons, is an electron-rich nucleophilic center that can react with electrophiles. gauthmath.comlibretexts.org

The presence of the α-sulfonyl group significantly influences the reactivity of the carbonyl group. Generally, electron-withdrawing groups near a carbonyl group enhance its reactivity by increasing the positive charge on the carbonyl carbon. libretexts.org The methanesulfonyl group is a potent electron-withdrawing group, which is expected to heighten the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to simple aldehydes like acetaldehyde (B116499).

The reactivity of carbonyl compounds in α-sulfonyl systems is a subject of extensive study, with various synthetic methods developed to form α-sulfenylated carbonyl compounds. These methods often involve the reaction of an enol or enolate intermediate with an electrophilic sulfur reagent. nih.gov Alternatively, the carbonyl compound can be activated to act as an electrophile, for instance, by converting it into an α-halogenated derivative, which can then undergo nucleophilic substitution with a sulfur nucleophile. nih.gov

The α-carbon in this compound, the carbon atom adjacent to the carbonyl group, is activated for nucleophilic attack. This activation is a direct consequence of the electron-withdrawing nature of both the adjacent carbonyl group and the methanesulfonyl group. This dual activation facilitates the formation of an enolate or a related nucleophilic species at the α-carbon.

The generation of enolates from aldehydes allows for subsequent reactions, such as sulfenylation, by reacting with electrophilic sulfur reagents like diphenyl disulfide. researchgate.net This reactivity is a cornerstone of synthetic strategies aimed at introducing sulfur-containing moieties at the α-position of carbonyl compounds. researchgate.net The resulting α-sulfenylated carbonyl compounds are valuable intermediates in organic synthesis, capable of being transformed into a variety of other functional groups. nih.govresearchgate.net

Influences of the Methanesulfonyl Group on Reactivity

The methanesulfonyl group (CH₃SO₂–) exerts profound electronic and steric effects on the reactivity of this compound.

The primary electronic influence of the methanesulfonyl group is its strong electron-withdrawing inductive effect. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the rest of the molecule. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. libretexts.org

Steric hindrance, or the spatial arrangement of atoms, can influence the approach of reactants and thus affect reaction rates. libretexts.org While the methanesulfonyl group is not exceptionally bulky, its presence can introduce some steric hindrance that may modulate the trajectory of an incoming nucleophile.

Stereoelectronic effects, which pertain to the influence of orbital alignment on reactivity, also play a role. For instance, the alignment of the C-S bond's orbitals with the π-system of the carbonyl group can influence the stability of transition states in certain reactions. In the formation of methanesulfonates from methanesulfonyl chloride, the reaction is believed to proceed through a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), a mechanism supported by isotope labeling experiments. wikipedia.org

Detailed Mechanistic Studies of Significant Transformations

The dual reactivity of the aldehyde and the influence of the methanesulfonyl group allow for a range of transformations. Mechanistic studies of these reactions provide insight into the underlying principles governing the reactivity of this compound.

One significant transformation is the reaction with nucleophiles at the carbonyl carbon. In a typical nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields the addition product. youtube.com The presence of the electron-withdrawing methanesulfonyl group is expected to accelerate the initial nucleophilic attack.

Reactions involving the α-carbon proceed through the formation of an enolate. This can be achieved by treatment with a suitable base. The resulting enolate is a powerful nucleophile that can react with a variety of electrophiles. For example, the reaction of an aldehyde enolate with an electrophilic sulfur source leads to the formation of an α-sulfenylated aldehyde. researchgate.net

Furthermore, the methanesulfonyl group itself can be a target for nucleophilic attack under certain conditions, although this is less common for the sulfonyl group in this context compared to sulfonyl chlorides. Methanesulfonyl chloride, for instance, is a potent electrophile and reacts readily with nucleophiles. wikipedia.org

The table below summarizes the key reactive sites of this compound and the expected types of reactions.

| Reactive Site | Type of Reactivity | Influencing Factors | Potential Reactions |

| Carbonyl Carbon | Electrophilic | Strong inductive effect of the methanesulfonyl group. | Nucleophilic addition, Acetal formation. khanacademy.org |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons. | Reaction with electrophiles (e.g., protonation). libretexts.org |

| α-Carbon | Nucleophilic (as enolate) | Electron-withdrawing effects of both the carbonyl and methanesulfonyl groups. | Alkylation, Sulfenylation, Halogenation. |

Cyclization Reactions involving Methanesulfonyl-Aldehyde Derivatives

Methanesulfonyl-aldehyde derivatives serve as versatile precursors in a variety of cyclization reactions, leading to the formation of complex heterocyclic structures. One notable application is in Prins-type cyclizations. For instance, the reaction of various cyclic ketones with a homoallylic alcohol in the presence of methanesulfonic acid under non-aqueous conditions yields substituted spirocyclic tetrahydropyranyl mesylates. rsc.org This process demonstrates the utility of the methanesulfonyl group in facilitating the formation of cyclic ethers, which are significant structural motifs in medicinal chemistry and natural product synthesis. rsc.org

Another important cyclization pathway involves the intramolecular reactions of hydroxymethyl-containing compounds activated by methanesulfonyl chloride (MsCl). The activation of a hydroxyl group by its conversion to a mesylate creates an excellent leaving group, which can be displaced by an internal nucleophile to form a cyclic structure. For example, (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes react with MsCl in the presence of a base to afford various cyclized products. researchgate.net Depending on the substituent at the X position, the reaction can yield products like hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole or perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol derivatives. researchgate.net The mechanism involves the formation of a mesylate intermediate, followed by an intramolecular nucleophilic substitution that leads to ring closure. researchgate.net

The table below summarizes representative examples of spirocyclic compounds synthesized via Prins cyclization using methanesulfonic acid.

| Product Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| Methanesulfonic acid 6-oxaspiro[4.5]dec-9-yl ester | Cyclohexanone, Homoallylic alcohol, Methanesulfonic acid | Good | rsc.org |

| Methanesulfonic acid 1-oxaspiro[5.5]undec-4-yl ester | Cycloheptanone, Homoallylic alcohol, Methanesulfonic acid | Good | rsc.org |

| Methanesulfonic acid 2,6-dioxaspiro[4.5]dec-9-yl ester | 1,4-Cyclohexanedione, Homoallylic alcohol, Methanesulfonic acid | Good | rsc.org |

Diazo Transfer and C-H Functionalization Processes

This compound possesses acidic α-protons, making it a suitable substrate for diazo transfer reactions. This process is a cornerstone for the synthesis of α-diazo ketones, which are valuable intermediates in organic synthesis. orgsyn.org The reaction typically involves the treatment of an active methylene (B1212753) compound with a sulfonyl azide (B81097) reagent in the presence of a base. orgsyn.org Methanesulfonyl azide is often considered a superior reagent for this transformation compared to the traditional tosyl azide, primarily because the byproduct, methanesulfonamide (B31651), is easily removed by extraction with a dilute aqueous base. orgsyn.org

The classical approach, known as the Regitz diazo transfer, often requires the substrate to be a 1,3-dicarbonyl compound or a similarly activated species. organic-chemistry.org For less acidic substrates like simple ketones or aldehydes, a two-step "deformylative diazo transfer" is employed, where the substrate is first formylated before reacting with the sulfonyl azide. orgsyn.org To address the safety concerns associated with handling potentially explosive sulfonyl azides, 'sulfonyl-azide-free' (SAFE) protocols have been developed. These methods generate the diazo transfer reagent in situ from stable precursors like sodium azide and a sulfonyl chloride derivative in an aqueous medium. organic-chemistry.orgresearchgate.net

C-H functionalization represents a powerful strategy for modifying organic molecules directly. For compounds like this compound, C-H functionalization can occur at the α-carbon. Transition-metal-catalyzed C-H functionalization has emerged as a key method for forming carbon-carbon and carbon-heteroatom bonds. acs.org For instance, copper-catalyzed protocols have been developed for the C(sp³)–H bond functionalization of aryl ketones with sodium sulfinates to produce α-alkyl-β-keto sulfones. researchgate.net A radical mechanism is often proposed for these transformations. researchgate.net Furthermore, transient directing groups can be used to achieve regioselective C-H functionalization. In one example, copper-mediated β-C(sp²)–H sulfonylation of benzaldehydes is accomplished using β-alanine as a catalytic transient imine directing group, which temporarily forms an imine with the aldehyde to direct the catalyst. chemrxiv.org

Palladium-Catalyzed Transformations and Equilibration Dynamics

The acidic α-protons of β-sulfonyl aldehydes like this compound allow for their participation in palladium-catalyzed α-arylation reactions. This transformation has become a general and highly useful method for forming C(sp³)–C(sp²) bonds. nih.gov The reaction mechanism involves the generation of an enolate from the carbonyl compound, which then couples with an aryl halide in the presence of a palladium catalyst. nih.govorganic-chemistry.org The development of catalysts featuring sterically hindered, electron-rich ligands (e.g., alkylphosphines and N-heterocyclic carbenes) has significantly expanded the scope of this reaction to include a wide range of enolates and related anions, including those derived from sulfones. nih.gov

A key challenge in the α-arylation of substrates with acidic α-protons is preventing poly-arylation, as the product can be more acidic than the starting material. However, specific ligand systems, such as Kwong's indole-based phosphine (B1218219) ligand, have demonstrated excellent selectivity for mono-arylation in the palladium-catalyzed α-arylation of related methyl sulfonamides with aryl chlorides. nih.gov The proposed catalytic cycle for these reactions generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the α-sulfonyl aldehyde by a base, transmetalation of the resulting enolate to the palladium center, and finally, reductive elimination to form the α-aryl product and regenerate the Pd(0) catalyst. nih.gov

Regarding equilibration dynamics, this compound exists in a dynamic equilibrium between its keto and enol tautomers. masterorganicchemistry.comleah4sci.com Tautomers are constitutional isomers that rapidly interconvert. libretexts.org The equilibrium generally favors the keto form for simple aldehydes and ketones. libretexts.orglibretexts.org However, the presence of the electron-withdrawing methanesulfonyl group can influence the position of this equilibrium. The interconversion between the keto and enol forms is catalyzed by both acid and base. masterorganicchemistry.comchemistrysteps.com

Base-catalyzed mechanism: A base removes an α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. chemistrysteps.com

Acid-catalyzed mechanism: The carbonyl oxygen is first protonated by an acid, making the α-protons more acidic. A weak base (like water) then removes an α-proton to form the enol. chemistrysteps.com

The enol form, though typically the minor component at equilibrium, is crucial as it acts as a carbon nucleophile in various reactions. masterorganicchemistry.com

Organocatalytic and Transition Metal-Catalyzed Reactivity

The reactivity of this compound can be harnessed and controlled through both organocatalysis and transition metal catalysis to achieve asymmetric transformations. Organocatalysis, which uses small organic molecules as catalysts, offers a powerful alternative to metal-based systems. For example, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in asymmetric sulfa-Michael additions. nih.govbeilstein-journals.org These catalysts can activate both the nucleophile (a thiol) and the electrophile (an α,β-unsaturated carbonyl) simultaneously, leading to the formation of chiral β-sulfanyl ketones with high enantioselectivity, which can then be oxidized to the corresponding chiral β-sulfonyl compounds. nih.gov Photoinduced organocatalytic methods have also been developed for the asymmetric radical sulfonylation of α,β-unsaturated carbonyl compounds, providing access to enantioenriched β-sulfonyl carbonyl compounds. rsc.orgnih.gov

Transition metals are also highly effective in catalyzing reactions involving sulfonyl compounds. Nickel-organophotocatalyzed systems have been developed for the enantioselective three-component sulfonylalkenylation of alkenes, producing β-chiral sulfones. acs.org This dual catalytic approach merges nickel catalysis with photoredox catalysis to control the reactivity of radical intermediates and achieve high enantioselectivity. acs.org Other transition metals like copper and cobalt are also used. Copper-mediated C-H sulfonylation of aldehydes has been achieved using transient directing groups, chemrxiv.org and cobalt-catalyzed redox-neutral sulfonylative couplings of boronic acids provide routes to aryl alkyl sulfones. researchgate.net

The table below highlights some catalytic systems used for the synthesis of sulfonyl compounds.

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Asymmetric Sulfa-Michael Addition | Bifunctional cinchona/sulfonamide organocatalyst | Chiral β-sulfanyl ketones | nih.govbeilstein-journals.org |

| Asymmetric Radical Sulfonylation | Squaramide organocatalyst / Visible light | Chiral β-sulfonyl carbonyls | nih.gov |

| Enantioselective Sulfonylalkenylation | Nickel / Photocatalyst | β-Chiral vinyl sulfones | acs.org |

| C(sp²)-H Sulfonylation of Aldehydes | Copper(II) fluoride (B91410) / β-alanine | β-Sulfonylated benzaldehydes | chemrxiv.org |

Adduct Formation and Conjugate Addition Reactions

The aldehyde functional group in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the formation of various adducts. Acetaldehyde itself is known to react with nucleophilic groups in biomolecules like proteins and DNA to form covalent adducts. researchgate.netresearchgate.netnih.gov These reactions typically begin with the formation of a Schiff base (an unstable adduct) with amino groups, which can then undergo further reactions to form stable, irreversible adducts. nih.gov Similarly, the methanesulfonyl moiety can participate in adduct formation. For instance, methanesulfonyl fluoride forms a stable, covalent adduct with the catalytic serine residue of acetylcholinesterase, leading to its inactivation. nih.gov

In addition to acting as an electrophile at the carbonyl carbon, the enolate of this compound can act as a potent carbon nucleophile in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In this type of reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (an enone or Michael acceptor). masterorganicchemistry.com The reaction proceeds in three key steps:

Deprotonation of the α-carbon of this compound by a base to form the nucleophilic enolate.

Conjugate addition of the enolate to the electrophilic alkene (the Michael acceptor).

Protonation of the resulting new enolate to give the final 1,5-dicarbonyl or related product. masterorganicchemistry.com

This powerful C-C bond-forming reaction is widely used in organic synthesis. The success of merging conjugate additions with subsequent trapping of the intermediate enolate with other electrophiles allows for the construction of highly complex molecules in a single operation. nih.gov The choice between direct (1,2-addition) and conjugate (1,4-addition) attack on an enone by a nucleophile is influenced by the nature of the nucleophile ("hard" vs. "soft" nucleophiles). youtube.com Enolates, being relatively soft nucleophiles, typically favor conjugate addition. youtube.com

Applications of Methanesulfonyl Acetaldehyde in Advanced Organic Synthesis

Role as a Versatile C2 Building Block

The utility of (Methanesulfonyl)acetaldehyde as a C2 synthon is primarily derived from the distinct reactivity of its two functional groups. The aldehyde allows for classic carbonyl chemistry, while the α-sulfonyl group provides a handle for further transformations, including acting as an activating group for enolate formation or as a potential leaving group under specific conditions.

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for several important classes of heterocycles. nih.gov

Indoles : The indole (B1671886) scaffold is a privileged structure in numerous natural products and pharmaceuticals. Aldehydes are common starting materials for constructing indole rings and related structures. For instance, the acid-catalyzed condensation of an aldehyde with two equivalents of indole yields bis(indolyl)methanes (BIMs). oapen.org While specific examples using this compound are not extensively documented, its aldehyde functionality makes it a suitable candidate for such Friedel-Crafts-type reactions. Furthermore, synthetic strategies toward substituted indoles have employed a methanesulfonyl group on the nitrogen of an aniline (B41778) precursor, which is ultimately removed under basic hydrolysis, demonstrating the compatibility of the sulfonyl group in indole synthesis pathways. mdpi.com

Dihydroquinolines : Dihydroquinoline derivatives are important scaffolds in medicinal chemistry. researchgate.net A notable application involves the synthesis of 1-methanesulfonyl-1,2-dihydroquinolines. This is achieved through a sequence starting with aldehydes, which are converted to Morita–Baylis–Hillman (MBH) acetates. The subsequent reaction of these intermediates with methanesulfonamide (B31651) in the presence of a base like potassium carbonate yields the desired tertiary dihydroquinoline sulfonamides in high yields. nih.gov This methodology highlights a direct pathway to incorporate the methanesulfonyl group into the final heterocyclic structure. nih.gov

Dioxolanes : 1,3-Dioxolanes are commonly used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions. wikipedia.org The synthesis of dioxolanes from this compound can be readily achieved through the standard acid-catalyzed acetalization reaction with ethylene (B1197577) glycol. organic-chemistry.orgnih.gov This transformation provides a straightforward method to selectively mask the aldehyde functionality, allowing for chemical modifications at other parts of a molecule. organic-chemistry.orgnih.govrwth-aachen.de

Table 1: Heterocyclic Synthesis Using Aldehyde Precursors

| Heterocycle | General Method | Role of Aldehyde | Catalyst/Reagent Example |

| Indole Derivatives | Friedel-Crafts Reaction | Electrophilic partner | Protic or Lewis Acids oapen.org |

| Dihydroquinolines | Aza-Michael/SNAr Cascade | Precursor to MBH Acetate | Methanesulfonamide, K2CO3 nih.gov |

| Dioxolanes | Acetalization | Carbonyl component | Ethylene Glycol, Acid Catalyst wikipedia.org |

The creation of new stereocenters with high fidelity is a critical challenge in organic synthesis. The electronic properties of this compound make it a promising substrate for stereoselective reactions.

Aldol (B89426) Reactions : The aldol reaction is a powerful tool for C-C bond formation and the construction of β-hydroxy carbonyl motifs, which are prevalent in many natural products. nih.govmsu.edu In this compound, the strongly electron-withdrawing sulfonyl group increases the acidity of the α-protons, facilitating enolate formation under mild basic conditions. The resulting enolate can then react with another aldehyde. In stereoselective aldol reactions, such as the Mukaiyama aldol addition, the coordination of a Lewis acid to the aldehyde carbonyl enhances its electrophilicity and organizes the transition state to favor the formation of one stereoisomer over another. wiley-vch.demsu.edu While specific studies on this compound are limited, its activated carbonyl group and potential for enolization suggest its suitability for stereocontrolled aldol additions using chiral auxiliaries, chiral catalysts, or substrate control. nih.gov

Allylation Reactions : The stereoselective allylation of aldehydes is a fundamental transformation that generates valuable homoallylic alcohols. illinois.edu These reactions are often mediated by allyl-organometallic reagents, such as those based on boron, silicon, or tin. nih.govnih.govharvard.edu The stereochemical outcome is typically governed by a highly organized, chair-like pericyclic transition state, often referred to as the Zimmerman-Traxler model. harvard.edu The reaction of this compound with a chiral allylboron reagent, for example, is expected to proceed through such a transition state, allowing for a high degree of facial selectivity on the aldehyde and predictable formation of either the syn or anti diastereomer, depending on the geometry of the allyl reagent. harvard.edu

Table 2: Plausible Stereoselective Reactions with this compound

| Reaction | Reagent Type | Key Feature of this compound | Expected Outcome |

| Aldol Addition | Chiral Lewis Acid + Silyl (B83357) Enol Ether (Mukaiyama) | Activated carbonyl, acidic α-protons | Enantioenriched β-hydroxy sulfone |

| Allylation | Chiral Allylborane | Activated carbonyl | Enantioenriched homoallylic alcohol with sulfone moiety |

Utility in Complex Molecule Construction

Building blocks that can be incorporated into larger, more complex molecular architectures are of great value to synthetic chemists, particularly in the synthesis of natural products and novel organic scaffolds. oapen.orgpurdue.edu

Aldehydes are ubiquitous intermediates in the total synthesis of natural products, serving as key electrophiles in a multitude of C-C bond-forming reactions. oapen.org The syntheses of complex molecules often rely on the stereoselective addition of nucleophiles to aldehydes to set crucial stereocenters. msu.edu Additionally, the methanesulfonyl group, often in the form of a mesylate, is widely used as an excellent leaving group to facilitate substitution reactions, a common strategy in the elaboration of complex intermediates. wikipedia.orglibretexts.org While aldehydes are fundamental building blocks in natural product synthesis, specific examples detailing the direct incorporation of the this compound unit as a key C2 fragment in a completed total synthesis are not prominently featured in current literature.

The dual functionality of this compound makes it an attractive starting material for the synthesis of advanced organic scaffolds containing both sulfur and oxygen. As discussed, it can be used to construct important heterocyclic cores like dihydroquinolines. nih.gov The presence of the sulfone moiety introduces a polar, hydrogen-bond accepting group that can be crucial for modulating the physicochemical properties of a molecule, such as solubility and crystal packing. Furthermore, the sulfone can participate in reactions such as the Julia olefination or Ramberg–Bäcklund reaction, opening pathways to complex olefinic and cyclic structures.

Functional Group Interconversions and Derivatization Strategies

The chemical versatility of this compound is further enhanced by the array of possible transformations of its functional groups. These interconversions allow chemists to unmask or introduce new reactivity throughout a synthetic sequence.

The aldehyde group offers a rich platform for chemical manipulation:

Oxidation : It can be readily oxidized to the corresponding methanesulfonylacetic acid using standard oxidizing agents.

Reduction : Selective reduction, for instance with sodium borohydride, yields 2-(methanesulfonyl)ethanol.

Acetal Formation : As previously mentioned, reaction with diols provides cyclic acetals, a robust protecting group strategy. organic-chemistry.org

Derivatization : It can be converted into various derivatives for characterization or further reaction. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a stable hydrazone, which can be useful for analytical purposes. mdpi.com

The alcohol obtained from the reduction of the aldehyde can be converted into a methanesulfonate (B1217627) (mesylate) using methanesulfonyl chloride. libretexts.orgmasterorganicchemistry.com This transformation converts the original hydroxyl group into an excellent leaving group, paving the way for a variety of nucleophilic substitution reactions. wikipedia.orglibretexts.org This strategy of reduction followed by mesylation effectively transforms the initial electrophilic aldehyde center into a handle for introducing a wide range of other functional groups.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopy is the cornerstone for the structural analysis of (Methanesulfonyl)acetaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) provide complementary information, painting a complete picture of the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's carbon-hydrogen framework and the influence of the electron-withdrawing sulfonyl and aldehyde groups.

In ¹H NMR, the compound is expected to show three distinct signals. The methyl protons (CH₃) attached to the sulfur atom would appear as a singlet, significantly downfield due to the deshielding effect of the sulfonyl group. The methylene (B1212753) protons (CH₂) adjacent to both the sulfonyl and carbonyl groups are diastereotopic and would appear as a singlet or a more complex pattern, also shifted downfield to a region characteristic of protons alpha to two electron-withdrawing groups. The most downfield signal would be the aldehydic proton (CHO), appearing as a singlet or a triplet with a small coupling constant if coupled to the methylene protons.

In ¹³C NMR, three signals are anticipated. The methyl carbon (CH₃) would appear at a characteristic shift for a methyl sulfone. The methylene carbon (CH₂) would be significantly deshielded, appearing further downfield. The carbonyl carbon (C=O) of the aldehyde would exhibit the most downfield chemical shift, consistent with its chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on typical values for analogous functional groups. Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -S(O)₂-CH₃ | 3.0 - 3.3 | Singlet (s) |

| ¹H | -S(O)₂-CH₂ -CHO | 4.0 - 4.5 | Singlet (s) |

| ¹H | -CH₂-CHO | 9.6 - 9.8 | Singlet (s) or Triplet (t) |

| ¹³C | -S(O)₂-CH₃ | 40 - 45 | Quartet |

| ¹³C | -S(O)₂-CH₂ -CHO | 65 - 75 | Triplet |

| ¹³C | -C HO | 195 - 200 | Doublet |

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for identifying it in reaction mixtures. Using soft ionization techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ can be readily observed, confirming the compound's molecular formula of C₃H₆O₃S (Molecular Weight: 122.15 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Under harsher ionization conditions, such as electron ionization (EI), a characteristic fragmentation pattern emerges. This pattern provides structural information and serves as a fingerprint for the molecule. Key fragmentation pathways would involve the cleavage of bonds alpha to the carbonyl and sulfonyl groups.

Predicted Fragmentation Pattern:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at m/z 107.

Loss of a formyl radical (•CHO): Alpha-cleavage next to the carbonyl group would lead to a fragment at m/z 93.

Loss of the methanesulfonyl group (•SO₂CH₃): Cleavage of the C-S bond would produce a fragment corresponding to the acetaldehyde (B116499) cation at m/z 43.

Formation of the methanesulfonyl cation: The [CH₃SO₂]⁺ ion would result in a peak at m/z 79.

Table 2: Predicted Mass Spectrometry Fragments for this compound Note: Values are based on predicted fragmentation pathways for the molecular ion [C₃H₆O₃S]⁺• at m/z 122.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 122 | [CH₃SO₂CH₂CHO]⁺• | (Molecular Ion) |

| 107 | [SO₂CH₂CHO]⁺ | •CH₃ |

| 93 | [CH₃SO₂CH₂]⁺ | •CHO |

| 79 | [CH₃SO₂]⁺ | •CH₂CHO |

| 43 | [CH₂CHO]⁺ | •SO₂CH₃ |

Infrared (IR) and Raman spectroscopy are used to identify the key functional groups within the this compound molecule by probing their characteristic vibrational frequencies.

The IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl (S=O) and carbonyl (C=O) stretching vibrations. The two S=O bonds give rise to characteristic strong asymmetric and symmetric stretching bands. The aldehyde C=O stretch appears as a very strong, sharp band. Another diagnostic feature for the aldehyde is the C-H stretching vibration, which typically appears as a pair of medium-intensity bands.

Raman spectroscopy provides complementary information. While the polar C=O and S=O bonds give strong IR signals, the polarizability of these bonds also allows for their detection by Raman, though often with different relative intensities.

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2850-2800 and 2750-2700 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1740-1720 | Strong, Sharp |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | 1350-1300 | Strong |

| S=O Symmetric Stretch | Sulfonyl (-SO₂-) | 1160-1120 | Strong |

| C-S Stretch | Sulfonyl (-SO₂-) | 800-700 | Medium |

X-ray Crystallography of this compound Derivatives and Analogues

While obtaining a single crystal of the relatively small and reactive this compound molecule is challenging, X-ray crystallography provides invaluable, unambiguous structural data for its stable derivatives and analogues. rsc.orgvscht.cz By analyzing the crystal structures of related compounds, such as 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) or various arylmethanesulfonamides, key structural parameters of the methanesulfonyl moiety can be determined with high precision. researchgate.netresearchgate.net

These studies reveal detailed information on bond lengths, bond angles, and torsional angles involving the sulfonyl group. For instance, the S=O bond lengths are typically found to be around 1.43 Å, and the O-S-O bond angle is approximately 118-120°. The conformation of the methanesulfonyl group relative to the rest of the molecule can be precisely defined, providing insights into steric interactions and electronic effects that are not accessible from solution-phase studies alone. This data is crucial for computational modeling and for understanding how the sulfonyl group influences the properties and reactivity of the parent aldehyde.

Real-Time Reaction Monitoring Methodologies (e.g., FlowNMR, Electrospray Ionization Mass Spectrometry)

Understanding the kinetics and mechanism of reactions involving this compound requires techniques that can monitor the process in real-time. FlowNMR and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful methodologies for this purpose. nih.govnih.gov

FlowNMR Spectroscopy allows for the continuous monitoring of a reaction mixture directly in the NMR spectrometer. The reaction is performed externally, and the mixture is flowed through a specialized NMR tube located within the probe. This enables the acquisition of sequential spectra over time, tracking the disappearance of reactant signals (e.g., precursors to this compound) and the appearance of product signals. This technique provides quantitative concentration data for all NMR-active species, allowing for detailed kinetic analysis and the identification of transient intermediates without the need for quenching or sampling.

Electrospray Ionization Mass Spectrometry (ESI-MS) offers a complementary real-time monitoring approach with extremely high sensitivity. shimadzu.com A small, continuous stream of the reaction mixture is introduced into the ESI source, where ions are generated and analyzed by the mass spectrometer. This allows for the direct tracking of the masses of reactants, intermediates, and products. acs.orgacs.org ESI-MS is particularly useful for identifying species at very low concentrations and for studying reactions in complex matrices, providing rapid insight into the reaction progress and mechanism. nih.gov

Computational Chemistry and Theoretical Modeling of Methanesulfonyl Acetaldehyde

Quantum Chemical Investigations of Electronic Structure and Stability

Electronic Structure: The electronic structure of the sulfonyl group (–SO₂–) has been a subject of computational investigation. Early models proposed d-orbital participation to explain the bonding, but modern computational studies, often employing Natural Bond Orbital (NBO) analysis, suggest a different picture. These studies indicate that bonding in sulfonyl groups is highly polarized, resembling S⁺–O⁻, and is augmented by hyperconjugative interactions where substituents on the sulfur atom act as both electron donors and acceptors. acs.orgnih.gov For (methanesulfonyl)acetaldehyde, the sulfonyl group would significantly influence the molecule's electron density, withdrawing it from the adjacent methylene (B1212753) and acetaldehyde (B116499) moieties. This would render the aldehydic proton more acidic and the carbonyl carbon more electrophilic.

Density Functional Theory (DFT) is a common method for these investigations, with functionals like B3LYP often used for organic molecules. nih.gov Such calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack.

Stability: The thermodynamic stability of this compound can be assessed by calculating its enthalpy of formation. Quantum chemical methods allow for the calculation of the total electronic energy of a molecule, which, combined with vibrational frequency calculations, can be used to determine thermodynamic properties like Gibbs free energy and enthalpy. nih.gov The stability of different isomers or tautomers (e.g., the enol form of the aldehyde) can be compared by calculating their relative energies. For similar sulfonamide-aldehyde derivatives, DFT calculations have been used to determine the most stable tautomeric forms in the ground state.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. rsc.orgnih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states.

For a molecule like this compound, various reactions could be modeled, such as its oxidation, reduction, or participation in condensation reactions. The process of elucidating a mechanism computationally involves:

Geometry Optimization: The 3D structures of all species involved (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations. baranlab.org

Transition State Searching: Locating the transition state, which is a first-order saddle point on the potential energy surface, is a critical step. Methods like the nudged elastic band (NEB) can be used to find an initial guess for the transition state geometry between a reactant and product. fossee.in

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. baranlab.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. smu.edu

For example, in the deformylation of aldehydes by certain metal-dioxygen complexes, DFT calculations have been used to distinguish between different proposed mechanisms, such as outer-sphere nucleophilic attack versus inner-sphere mechanisms. acs.org These studies compute the Gibbs free energy for each step, identifying the rate-determining step by the highest energy barrier. A similar approach could be applied to understand the reactivity of this compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are increasingly used to predict how a molecule will react, which can guide synthetic organic chemistry. rsc.org

Reactivity: Reactivity can be predicted using concepts derived from conceptual DFT, which defines global and local reactivity indices. mdpi.com

Local Indices: Fukui functions and local softness indicate which atoms within a molecule are most susceptible to attack. For this compound, the carbonyl carbon would be predicted as a primary electrophilic site, while the acidic protons on the alpha-carbon could be sites for nucleophilic attack (after deprotonation).

Machine learning models are also being developed to predict chemical reactivity, sometimes using quantum mechanically calculated descriptors as inputs. mit.edursc.org

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, computational modeling can predict the regioselectivity by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy is kinetically favored. beilstein-journals.orgchemrxiv.org For instance, in a reaction involving the enolate of this compound, calculations could predict whether C-alkylation or O-alkylation is more favorable by comparing the respective transition state energies.

Stereoselectivity: When a reaction can form multiple stereoisomers, computational chemistry can predict the outcome by modeling the transition states leading to each isomer. The difference in the Gibbs free energy of the diastereomeric transition states determines the stereoselectivity of the reaction. This is particularly important in asymmetric catalysis, where the interaction between the substrate, reagent, and a chiral catalyst is modeled to understand the origin of enantioselectivity. acs.org For reactions involving this compound that create a new stereocenter, computational models could predict the diastereomeric or enantiomeric excess by analyzing the relevant transition state structures and energies.

Conformational Analysis and Intermolecular Interactions

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them. arxiv.org This is crucial as the reactivity and spectroscopic properties of a molecule can depend on its conformation.

Computational methods for conformational analysis range from fast molecular mechanics force fields to more accurate but computationally expensive quantum chemical methods like DFT and post-Hartree-Fock methods. nih.govresearchgate.net A typical workflow involves:

A broad search for possible conformations using a less expensive method.

Optimization of the located low-energy conformers using a higher level of theory.

Calculation of vibrational frequencies to confirm they are true minima and to obtain thermodynamic data.

The relative populations of the conformers at a given temperature can then be calculated using the Boltzmann distribution based on their relative Gibbs free energies.

Intermolecular Interactions: Understanding the non-covalent interactions that this compound can form is key to predicting its physical properties (like boiling point and solubility) and how it might behave in biological systems or as part of a larger molecular assembly. mdpi.comlibretexts.org These interactions can be studied computationally by modeling dimers or larger clusters of the molecule.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov Non-Covalent Interaction (NCI) plots are another useful tool for visualizing weak interactions in 3D space. nih.gov Given the presence of the highly polar sulfonyl group and the carbonyl group, this compound would be expected to participate in strong dipole-dipole interactions and act as a hydrogen bond acceptor at its oxygen atoms.

Data Tables

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃S | PubChem |

| Molecular Weight | 122.15 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 122.00376522 Da | PubChem |

| Topological Polar Surface Area | 59.6 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 138 | PubChem |

This data is computationally generated and provided by the PubChem database.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. matagujricollege.edu.inresearchgate.net For the synthesis of (methanesulfonyl)acetaldehyde and its derivatives, future research will likely focus on several key areas to enhance sustainability.

One major focus is the use of safer and more environmentally benign solvents. Traditional organic solvents are often volatile, toxic, and derived from petrochemical sources. researchgate.net Research is moving towards the adoption of greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents. scienceopen.com For instance, the synthesis of sulfonamides has been successfully demonstrated in sustainable solvents like ethanol, glycerol, and deep eutectic solvents, suggesting a potential avenue for the synthesis of this compound. researchgate.net Another approach is the development of solvent-free reaction conditions, which can significantly reduce waste. mdpi.com

Another critical aspect is the improvement of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. matagujricollege.edu.in This can be achieved by designing synthetic routes that avoid the use of stoichiometric reagents in favor of catalytic alternatives. Additionally, the use of renewable starting materials is a key goal of green chemistry. matagujricollege.edu.in Research into producing key precursors for sulfonyl compounds, such as formaldehyde (B43269), from renewable resources like methanol (B129727) through electrochemical processes is a promising direction. rsc.org

Energy efficiency is also a significant consideration. matagujricollege.edu.in The use of alternative energy sources like microwave irradiation has been shown to accelerate reaction times, increase product yields, and reduce solvent usage in the synthesis of heterocyclic compounds. mdpi.com These techniques could be applied to the synthesis of this compound to create more energy-efficient processes.

Table 1: Key Principles of Green Chemistry and Their Application

| Principle | Application in this compound Synthesis |

|---|---|

| Waste Prevention | Designing syntheses to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic reactions to maximize the incorporation of starting materials into the final product. matagujricollege.edu.in |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Modifying the structure of this compound analogues to reduce toxicity while maintaining function. |

| Safer Solvents and Auxiliaries | Employing green solvents like water or bio-solvents and avoiding traditional volatile organic compounds. scienceopen.com |

| Design for Energy Efficiency | Using methods like microwave-assisted synthesis to reduce energy consumption. mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. matagujricollege.edu.in |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones for higher efficiency and lower waste. researchgate.net |

| Design for Degradation | Designing analogues that can break down into innocuous products after use. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

Discovery of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is crucial for unlocking new reactivity and improving the efficiency of transformations involving this compound. The sulfonyl group is a strong electron-withdrawing group, which can be leveraged in various catalytic reactions. researchgate.net

Transition-Metal Catalysis: Transition-metal catalysts have been widely used for the functionalization of organosulfones. researchgate.net Future research could explore the use of palladium, copper, and other transition metals to catalyze cross-coupling reactions where the methanesulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reaction pathways. nih.gov This technology can be used to generate sulfonyl radicals from sulfonamides and N-sulfonylimines, which can then participate in a variety of transformations, such as addition reactions to alkenes. acs.orgacs.org Applying these methods to this compound could open up new avenues for its functionalization.

Organocatalysis: Organocatalysis avoids the use of often toxic and expensive metal catalysts. Chiral organocatalysts, such as those derived from proline or chiral phosphoric acids, can be used to achieve enantioselective transformations. mdpi.com For instance, organocatalysts have been used for the enantioselective sulfonylation of alcohols and the insertion of sulfoxonium ylides into C-H and N-H bonds. mdpi.comnih.gov These strategies could be adapted for stereoselective reactions involving this compound.

Biocatalysis: Enzymes offer high selectivity and operate under mild, environmentally friendly conditions. Multi-enzyme cascade systems have been developed for the synthesis of chiral precursors for antibiotics, where an acetaldehyde (B116499) elimination system was crucial for driving the reaction to completion. nih.gov Similar biocatalytic systems could be engineered for the synthesis and transformation of this compound and its derivatives.

Table 2: Emerging Catalytic Strategies for Sulfonyl Compounds

| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like palladium or copper to facilitate reactions such as cross-coupling. researchgate.net | Desulfonylative cross-coupling reactions to form new C-C or C-heteroatom bonds. |

| Photocatalysis | Uses visible light to initiate reactions via radical intermediates under mild conditions. acs.orgacs.org | Generation of sulfonyl radicals for addition reactions and other functionalizations. |

| Organocatalysis | Employs small organic molecules as catalysts, often for asymmetric transformations. mdpi.com | Enantioselective additions to the aldehyde group or reactions involving the α-carbon. |

Exploration of this compound in Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. mdpi.comspringernature.com

Flow Chemistry: Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the ability to readily scale up production. nih.govaiche.org The synthesis of various active pharmaceutical ingredients has been successfully demonstrated in flow, showcasing the potential for multi-step, continuous manufacturing. springernature.com The use of this compound as a reactive building block in such systems could be explored for the rapid and efficient synthesis of complex molecules. For example, reactions can be performed at elevated temperatures and pressures in flow reactors, which can significantly accelerate reaction rates. aiche.org

Automated Synthesis: Automation is revolutionizing chemical synthesis by enabling high-throughput experimentation, reaction optimization, and the synthesis of compound libraries with minimal human intervention. oxfordglobal.com Automated platforms can perform iterative bond-forming reactions, allowing for the rapid assembly of complex molecules from simple building blocks. bris.ac.ukchemrxiv.org this compound could be incorporated as a bifunctional building block in these automated systems, where the aldehyde and the methanesulfonyl group can be selectively functionalized in a programmed sequence. This would enable the rapid generation of diverse molecular structures for applications in drug discovery and materials science.

The combination of flow chemistry and automation can lead to fully automated systems for the on-demand synthesis of molecules. mdpi.com These systems can integrate reaction, separation, and analysis steps, providing a streamlined workflow from starting materials to purified products.

Table 3: Advantages of Flow Chemistry and Automated Synthesis

| Feature | Benefit for Reactions with this compound |

|---|---|

| Enhanced Safety | Better control over reaction parameters, minimizing risks associated with exothermic reactions or unstable intermediates. springernature.com |

| Improved Efficiency and Yield | Precise control of stoichiometry, temperature, and residence time often leads to higher yields and purities. oxfordglobal.com |

| Scalability | Reactions developed on a small scale can be readily scaled up by running the flow reactor for a longer time. aiche.org |

| Automation and High-Throughput | Enables the rapid synthesis and screening of libraries of this compound derivatives. chemrxiv.org |

Design and Synthesis of New Functionally Diverse this compound Analogues

The design and synthesis of new analogues of this compound with diverse functional groups can expand its utility in various fields. By systematically modifying its structure, it is possible to fine-tune its chemical and physical properties for specific applications.

One approach is to introduce substituents at the α-carbon to the aldehyde group. This could involve alkylation, arylation, or the introduction of other functional groups to create a library of substituted β-ketosulfones. These analogues could serve as versatile building blocks for the synthesis of more complex molecules. For example, N-heterocyclic carbene (NHC) catalysis has been used for the N-to-C aryl migration in β,γ-unsaturated carboxylic amides, a strategy that could potentially be adapted for the functionalization of this compound derivatives. acs.orgacs.org

Another strategy is the modification of the methanesulfonyl group itself. Replacing the methyl group with other alkyl or aryl substituents can alter the electronic properties and steric hindrance of the sulfonyl moiety, which could influence the reactivity of the molecule. The synthesis of various methanesulfonyl derivatives of other parent compounds has been reported, indicating the feasibility of such modifications. scispace.com

Furthermore, the aldehyde functionality can be transformed into other functional groups, such as alcohols, amines, or carboxylic acids, to generate a wider range of functionally diverse molecules. These derivatives could be explored for their biological activity or as monomers for the synthesis of novel polymers. The use of formaldehyde surrogates in multicomponent reactions to build complex heterocyclic structures provides a template for how this compound could be used to generate diverse molecular scaffolds. beilstein-journals.org

Table 4: Strategies for Generating this compound Analogues

| Modification Strategy | Potential Outcome |

|---|---|

| α-Carbon Functionalization | Introduction of alkyl, aryl, or other functional groups to create substituted β-ketosulfones. |

| Sulfonyl Group Modification | Variation of the alkyl or aryl substituent on the sulfur atom to modulate electronic and steric properties. |

| Aldehyde Transformation | Conversion of the aldehyde to other functional groups like alcohols, amines, or acids. |

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for (methanesulfonyl)acetaldehyde in laboratory settings?

- Methodology :

- Ethanol dehydrogenation : Partial catalytic dehydrogenation of ethanol using copper or silver catalysts at elevated temperatures (200–300°C) .

- Acetylene hydration : Hydration of acetylene using mercury(II) salts as catalysts, though this method is limited due to toxicity concerns .

- Acetic acid hydrogenation : Reduction of acetic acid under hydrogen gas with palladium-based catalysts .

- Challenges :

- Mercury catalyst toxicity requires stringent safety protocols (e.g., closed systems, PPE) .

- Byproduct formation (e.g., diethyl ether in ethanol dehydrogenation) necessitates purification via distillation or chromatography .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

- Safety Protocols :

- Ventilation : Use fume hoods and local exhaust systems to prevent vapor inhalation (H330 hazard) .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to avoid skin/eye contact (H314, H318) .

- Storage : Keep in glass containers with corrosion-resistant liners, away from oxidizers and heat sources .

- Emergency Measures :

- Skin exposure: Immediate washing with soap and water .

- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Q. What analytical methods are most reliable for quantifying this compound in complex mixtures?

- Techniques :

- PTR-MS (Proton Transfer Reaction-Mass Spectrometry) : Detects protonated ions (e.g., m/z 45 for acetaldehyde) but may require calibration against DNPH-HPLC due to signal interference .

- DNPH-HPLC : Derivatization with 2,4-dinitrophenylhydrazine followed by HPLC-UV analysis improves specificity (slope = 1.47 ± 0.09 vs. PTR-MS) .

- Data Interpretation :

- Address discrepancies using RMA regression and RMSD calculations (e.g., RMSD = 0.11 ppbv in atmospheric studies) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during synthetic reactions?

- Key Factors :

- pH : Acidic conditions accelerate polymerization; use buffered solutions (pH 6–8) to stabilize .

- Temperature : Thermal degradation above 50°C releases SOₓ and CO; monitor with TGA/DSC .

- Mitigation Strategies :

- Add stabilizers (e.g., hydroquinone) to inhibit radical-induced polymerization .

Q. What mechanisms explain the carcinogenicity of this compound, and how can its genotoxic effects be studied?

- Mechanistic Insights :

- DNA adduct formation via Schiff base intermediates, particularly at guanine residues .

- Use comet assays or γ-H2AX foci staining to detect DNA strand breaks in vitro .

- Model Systems :

- Murine models (e.g., ethanol-acetaldehyde interaction studies) reveal dose-dependent respiratory and neurological toxicity (p < 0.05 at 100 mg/kg) .

Q. How can researchers resolve contradictions in atmospheric acetaldehyde measurements between PTR-MS and DNPH-HPLC?

- Method Optimization :

- Calibrate PTR-MS with DNPH-derived standards to account for interfering compounds (e.g., acetone) .

- Validate using parallel sampling (e.g., collocated canisters for GC-MS backup) .

- Statistical Analysis :

- Apply weighted least squares regression to address heteroscedasticity in low-concentration data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.